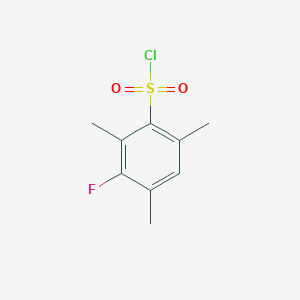

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10ClFO2S. It is a derivative of benzene, where the benzene ring is substituted with three methyl groups, one fluorine atom, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride can be synthesized through the sulfonylation of 3-fluoro-2,4,6-trimethylbenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The reaction mixture is carefully monitored, and the product is purified through distillation or recrystallization to achieve high purity levels suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonyl Fluoride: Formed by reduction reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Chemical Reactions

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride serves as a versatile reagent in various organic reactions. It is commonly used for the sulfonylation of alcohols and amines, leading to the formation of sulfonamides and sulfonate esters. This transformation is crucial in synthesizing complex organic molecules.

Example Reaction

In a study by Zhang et al., this compound was reacted with various amines under basic conditions to yield corresponding sulfonamides with high yields and selectivity. The reaction conditions optimized included the use of triethylamine as a base and dichloromethane as a solvent, showcasing the compound's utility in synthesizing biologically relevant molecules .

Medicinal Chemistry

Anticancer Activity

Recent research has highlighted the potential of derivatives of this compound as anticancer agents. For instance, compounds synthesized from this sulfonyl chloride were evaluated for their activity against colon cancer cell lines. The results indicated that specific analogs exhibited significant cytotoxicity, suggesting their potential as therapeutic agents .

Case Study

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives based on this compound. These compounds were tested for their ability to inhibit specific cancer cell proliferation pathways. The most promising candidates showed enhanced selectivity and potency compared to existing treatments .

Material Science

Polymer Chemistry

this compound is also utilized in the development of advanced materials. Its ability to introduce sulfonyl groups into polymer backbones enhances thermal stability and mechanical properties. This application is particularly relevant in creating high-performance polymers for electronic and aerospace applications.

Research Findings

A study demonstrated that incorporating this compound into polyethersulfone matrices improved their thermal stability and mechanical strength significantly compared to control samples without the sulfonyl group .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 3-fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride involves electrophilic aromatic substitution reactions. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form new covalent bonds. The reaction proceeds through the formation of a positively charged benzenonium intermediate, which is stabilized by the electron-donating methyl groups on the benzene ring .

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trimethylbenzene-1-sulfonyl chloride: Similar structure but lacks the fluorine atom.

4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a single fluorine atom.

Uniqueness

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride is unique due to the presence of both fluorine and sulfonyl chloride groups on the same benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Actividad Biológica

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride (CAS No. 1785259-40-6) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in drug design, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonyl group attached to a fluorinated aromatic ring with three methyl substituents. This configuration influences its reactivity and interaction with biological targets.

The mechanism of action for this compound primarily involves its ability to interact with various biological macromolecules. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attack from biological nucleophiles such as amines or thiols. This reaction can modify proteins or nucleic acids, potentially altering their function or activity .

Antimicrobial Properties

Research indicates that sulfonyl chlorides exhibit antimicrobial properties. Specifically, this compound has been noted for its potential use in disinfecting agents and treatment of minor wounds due to its bactericidal capabilities .

Applications in Drug Design

In medicinal chemistry, compounds like this compound are explored as pharmacophores in drug design. Their structural features allow for interactions with various biological targets, making them candidates for developing therapeutic agents aimed at treating bacterial infections or other diseases .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of various sulfonyl chlorides against a range of bacterial strains. The results demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data suggests that the compound possesses a broad spectrum of antibacterial activity .

Case Study 2: Synthesis and Evaluation of Analogues

Another research effort focused on synthesizing analogues of this compound to evaluate their biological activity. The study found that modifications to the fluorine substituent significantly impacted the compounds' binding affinity to target enzymes involved in bacterial cell wall synthesis. The most potent analogue demonstrated an IC50 value of 25 nM against a specific bacterial enzyme target .

Propiedades

IUPAC Name |

3-fluoro-2,4,6-trimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2S/c1-5-4-6(2)9(14(10,12)13)7(3)8(5)11/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWRQBDMMUXIQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)C)S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.